1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride
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Overview
Description
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Substitution with the Diethylphenyl Group: The diethylphenyl group is attached through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Formation of the Hydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or halogenating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Pharmacology: Studying its effects on biological systems and potential therapeutic uses.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Biological Research: Investigating its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Biological Effects: Inducing changes in cellular functions or physiological responses.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide: Without the tetrahydro and diethylphenyl groups.
Tetrahydro-1H-pyrrolizine: Lacking the acetamide and diethylphenyl groups.
N-(2,6-Diethylphenyl)acetamide: Without the pyrrolizine ring.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,6-diethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88297-25-0 |
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Molecular Formula |
C19H29ClN2O |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-3-15-8-5-9-16(4-2)18(15)20-17(22)14-19-10-6-12-21(19)13-7-11-19;/h5,8-9H,3-4,6-7,10-14H2,1-2H3,(H,20,22);1H |
InChI Key |
AVAODJPEUJFKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC23CCCN2CCC3.Cl |
Origin of Product |
United States |
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